Bupivacaine-d9 N-Oxide

Description

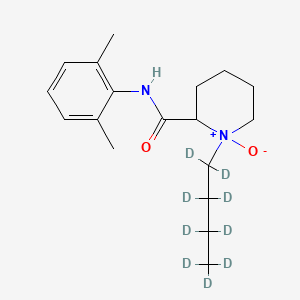

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-oxidopiperidin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRWWGDLLHXQD-JOJYFGIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization Methodologies for Deuterated N Oxide Analogs

Approaches to Deuterium (B1214612) Labeling for N-Oxide Precursors

The introduction of deuterium into the bupivacaine (B1668057) molecule is a critical first step in the synthesis of Bupivacaine-d9 (B593371) N-Oxide. medchemexpress.commedchemexpress.com This isotopic labeling allows for the differentiation of the drug and its metabolites from endogenous compounds in biological samples. symeres.commusechem.com

Strategic Deuteration during Bupivacaine Synthesis

The synthesis of deuterated bupivacaine can be achieved by incorporating deuterium atoms during the formation of the molecule. One common strategy involves the use of deuterated precursors in the synthetic pathway. For instance, the synthesis of bupivacaine involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline (B139824), followed by butylation. google.com To produce a deuterated analog, a deuterated form of one of these precursors can be used.

A reported method for synthesizing deuterated bupivacaine involves a six-step process starting from piperidine-2-carboxylic acid, resulting in a moderate yield. nih.govresearchgate.net The final deuterated product's identity and purity are confirmed using techniques such as 1H and 13C NMR, HPLC-MS, and HRMS. nih.govresearchgate.net Specifically for Bupivacaine-d9, the deuterium atoms are typically located on the butyl group attached to the piperidine (B6355638) nitrogen. caymanchem.com

Table 1: Key Starting Materials for Bupivacaine Synthesis

| Starting Material | Role in Synthesis |

| Piperidine-2-carboxylic acid | Forms the core piperidine ring structure of bupivacaine. |

| 2,6-Dimethylaniline | Provides the aromatic amide portion of the molecule. |

| 1-Bromobutane (or deuterated equivalent) | Used for the N-butylation of the piperidine ring. |

Incorporation of Deuterium at Specific Positions for Metabolic Tracing

The strategic placement of deuterium atoms within the bupivacaine molecule is essential for metabolic tracing studies. symeres.commusechem.com Deuterium labeling, particularly at sites prone to metabolic modification, allows researchers to follow the biotransformation of the drug in vivo and in vitro. symeres.comresearchgate.netnih.gov The kinetic isotope effect, a phenomenon where the C-D bond is stronger and breaks more slowly than a C-H bond, can help to identify the specific sites of metabolism. musechem.com

For Bupivacaine-d9 N-Oxide, the nine deuterium atoms are located on the N-butyl group. caymanchem.com This specific labeling is useful for tracking metabolites that retain this butyl group, including the N-oxide metabolite. The use of stable isotope-labeled compounds like Bupivacaine-d9 is a powerful tool in drug metabolism and pharmacokinetic (DMPK) research. symeres.com

Chemical and Biocatalytic N-Oxidation Strategies for Deuterated Bupivacaine

Once deuterated bupivacaine is synthesized, the next step is the N-oxidation of the piperidine nitrogen to form this compound. This can be achieved through both enzymatic and synthetic chemical methods.

Enzymatic Formation of N-Oxides in In Vitro Systems

In biological systems, the N-oxidation of tertiary amines like bupivacaine is a common metabolic pathway, often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO). nih.govnih.gov In vitro systems that replicate these metabolic processes are valuable for producing and studying drug metabolites.

Studies have shown that fungi of the Cunninghamella species, such as Cunninghamella elegans and Cunninghamella blakesleeana, can effectively metabolize bupivacaine to its N-oxide form. researchgate.netnih.govdiva-portal.org These microorganisms are known to produce a range of mammalian drug metabolites and can be used to generate reference standards. researchgate.netnih.govdiva-portal.org In one study, both C. elegans and C. blakesleeana were incubated with bupivacaine and bupivacaine-d9, and the resulting metabolites, including the N-oxide, were identified using liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Another in vitro approach involves using human liver microsomes, which contain a mixture of drug-metabolizing enzymes. nih.govnih.gov Research has demonstrated that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of bupivacaine in humans. nih.gov By incubating Bupivacaine-d9 with human liver microsomes in the presence of necessary cofactors, enzymatic formation of this compound can be achieved. nih.gov

Table 2: In Vitro Systems for Bupivacaine N-Oxidation

| In Vitro System | Key Enzymes | Advantages |

| Cunninghamella species (e.g., C. elegans) | Fungal monooxygenases | Can produce a wide variety of mammalian metabolites in larger quantities for use as reference materials. researchgate.netnih.govdiva-portal.org |

| Human Liver Microsomes | Cytochrome P450 enzymes (especially CYP3A4) | Provides a more direct model of human metabolism. nih.gov |

Synthetic Pathways for this compound as a Reference Standard

The chemical synthesis of this compound is necessary to produce a pure reference standard for analytical and quality control purposes. synzeal.comclearsynth.com The N-oxidation of tertiary amines can be accomplished using various oxidizing agents.

A common method for the N-oxidation of tertiary amines is the use of hydrogen peroxide (H2O2) in the presence of a catalyst. rsc.orgresearchgate.net For instance, a tungstate-exchanged Mg-Al layered double hydroxide (B78521) has been shown to be an effective catalyst for the N-oxidation of aliphatic tertiary amines in water, providing a green and efficient synthetic route. rsc.org Other oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also frequently used for this transformation.

The synthesis of Bupivacaine N-Oxide and its deuterated analog as a reference standard is crucial for analytical method development and validation in the pharmaceutical industry. synzeal.comclearsynth.com These standards are used to ensure the quality and consistency of bupivacaine drug products. nih.gov

Structural Elucidation of Synthesized Deuterated N-Oxide Metabolites

The confirmation of the chemical structure of synthesized this compound is achieved through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the incorporation of the nine deuterium atoms. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS or MSn) provides information about the fragmentation pattern of the molecule, which helps to confirm the location of the N-oxide group and the deuterated butyl chain. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is also essential for providing detailed structural information about the molecule's carbon-hydrogen framework. nih.govresearchgate.netnih.gov In some cases, single-crystal X-ray diffraction can be used to determine the three-dimensional structure of the compound with high precision. nih.gov

Table 3: Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate molecular weight, confirming the elemental composition and deuterium incorporation. nih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Reveals the fragmentation pattern, aiding in the structural confirmation of the metabolite. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure and connectivity of atoms. nih.govresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used to purify the compound and assess its purity. nih.govresearchgate.net |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound, confirming the successful N-oxidation and the position of the deuterium labels. Comprehensive 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analyses provide unambiguous assignment of all protons and carbons in the molecule.

In the ¹H NMR spectrum of Bupivacaine N-oxide, the formation of the N-oxide bond induces significant chemical shift changes in the protons on the carbons adjacent to the nitrogen atom within the piperidine ring, as well as the N-butyl chain, compared to the parent Bupivacaine molecule. For the deuterated analog, this compound, the signals corresponding to the N-butyl group (normally found in the 0.9-3.5 ppm range) would be absent in the ¹H NMR spectrum, confirming the location of the deuterium labels. The remaining signals for the piperidine and aromatic protons would be present, although their chemical shifts would be influenced by the N-oxide moiety. nih.govipinnovative.com Solid-state NMR spectroscopy can also be employed to study the compound in its solid form. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for Bupivacaine N-oxide Moiety (Note: This table is illustrative, based on known spectra of Bupivacaine and related N-oxides. Actual values for this compound may vary slightly. The deuterated butyl group signals are omitted.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C2', C6'-CH₃) | ~2.2 | ~18 |

| Aromatic (C3', C5'-H) | ~7.0-7.2 | ~128 |

| Aromatic (C4'-H) | ~7.0-7.2 | ~133 |

| Piperidine (C2-H) | ~3.5-4.0 | ~70-75 |

| Piperidine (C3, C4, C5-H₂) | ~1.5-2.5 | ~20-30 |

| Piperidine (C6-H₂) | ~3.0-3.8 | ~60-65 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula. oup.commdpi.com For this compound (Molecular Formula: C₁₈H₁₉D₉N₂O₂), HRMS provides an exact mass measurement that distinguishes it from the unlabeled compound and other potential impurities. medchemexpress.com

When analyzed by electrospray ionization (ESI) in positive mode, the compound is detected as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared to the measured value, with a mass accuracy of less than 5 ppm being a typical requirement for confirmation.

Tandem mass spectrometry (MS/MS) experiments are used to further confirm the structure by analyzing the fragmentation pattern. researchgate.net Characteristic fragment ions for Bupivacaine include the piperidine ring and the 2,6-dimethylaniline moiety. ipinnovative.comresearchgate.net The nine deuterium atoms on the butyl group result in a predictable mass shift in fragments containing this group, providing definitive evidence of the deuteration pattern.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₈H₁₉D₉N₂O₂ | 313.3084 |

| [M+H]⁺ | C₁₈H₂₀D₉N₂O₂⁺ | 314.3157 |

Chromatographic Purity Assessment of Research Standards

The purity of a deuterated internal standard is paramount for its use in quantitative bioanalysis. scispace.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the chemical and isotopic purity of this compound. nih.govchromatographyonline.com

An HPLC method, often coupled with a UV or mass spectrometric detector (LC-MS), is used to determine chemical purity. nih.gov The method must be able to separate this compound from any starting materials, synthetic by-products, and degradation products. nih.gov A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is a common setup for this type of analysis. google.comnih.gov The purity is typically reported as the peak area percentage of the main compound.

Isotopic purity is also a critical parameter, ensuring that the contribution from unlabeled (d0) or partially deuterated species is minimal. cerilliant.com This is typically assessed by mass spectrometry, where the relative intensities of the mass ions for the d9, d8, d0, etc., species are measured. For a high-quality standard, the isotopic purity should be ≥98% or higher.

Table 3: Example Chromatographic Conditions for Purity Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid google.com |

| Elution | Gradient google.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., 205 nm) or Mass Spectrometer (MS) nih.gov |

Advanced Analytical Methodologies for Bupivacaine D9 N Oxide Detection and Quantification in Research Matrices

Mass Spectrometry-Based Techniques for Isotope-Labeled Metabolites

Mass spectrometry (MS) is a cornerstone of metabolic research, offering unparalleled sensitivity and specificity. For isotope-labeled metabolites like Bupivacaine-d9 (B593371) N-Oxide, MS techniques provide the resolution and precision necessary for accurate identification and quantification. The incorporation of nine deuterium (B1214612) atoms results in a distinct mass shift, facilitating its differentiation from the endogenous, unlabeled metabolite.

High-Resolution Mass Spectrometry (e.g., Q-TOF) for Enhanced Metabolite Identification

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are indispensable for the structural elucidation of novel metabolites. scholaris.canih.gov HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of an unknown analyte. scholaris.canih.gov This capability is critical in metabolite identification, where multiple chemical formulas could correspond to a single nominal mass.

In the context of Bupivacaine-d9 N-Oxide, HRMS can unequivocally confirm the presence of the N-oxide metabolite by identifying the mass corresponding to the addition of an oxygen atom (+15.9949 Da) and the nine deuterium atoms (+9.0627 Da) to the parent bupivacaine (B1668057) molecule. nih.govnih.gov Studies on bupivacaine metabolism have successfully used HRMS to identify numerous previously unknown metabolites, demonstrating the power of this technique to confidently annotate compounds even in the absence of reference standards. nih.govmdpi.com The use of stable isotope labeling, such as with ¹⁸O in conjunction with HRMS, further increases the confidence in metabolite identification by observing predictable mass shifts. nih.govmdpi.com

Table 1: Theoretical Exact Masses for Bupivacaine and Related Metabolites

This table illustrates the high-resolution mass differences used for identifying Bupivacaine N-Oxide and its deuterated analog.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion |

|---|---|---|---|

| Bupivacaine | C₁₈H₂₈N₂O | 288.2202 | 289.2275 |

| Bupivacaine N-Oxide | C₁₈H₂₈N₂O₂ | 304.2151 | 305.2224 |

| Bupivacaine-d9 | C₁₈H₁₉D₉N₂O | 297.2764 | 298.2837 |

| This compound | C₁₈H₁₉D₉N₂O₂ | 313.2713 | 314.2786 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Quantification

Tandem mass spectrometry (MS/MS) adds another dimension of specificity to metabolite analysis by isolating a precursor ion of interest, fragmenting it, and analyzing the resulting product ions. nih.gov This process generates a fragmentation spectrum that serves as a structural fingerprint, enabling the confident identification of analytes in a complex mixture. scholaris.canih.gov For bupivacaine and its metabolites, MS/MS is crucial for distinguishing between isomers and confirming metabolic transformations. nih.gov

When analyzing this compound, the precursor ion selected would be its protonated molecule ([M+H]⁺ at m/z 314.2786). The fragmentation pattern would be compared to that of unlabeled Bupivacaine N-Oxide and Bupivacaine-d9. The deuterium labels on the butyl group would result in a predictable mass shift in fragments containing this part of the molecule, confirming the identity of the labeled metabolite. For instance, a common fragment for bupivacaine is observed at m/z 140.1; for the d9 variant, this would shift accordingly if the fragment retains the deuterated butyl group. nih.gov Researchers have noted that bupivacaine metabolites can sometimes interfere with the analysis of other drugs, such as the interference of N-desbutyl bupivacaine with norfentanyl assays, underscoring the need for highly specific MS/MS methods to ensure accurate results. nih.govoup.com

Multiple Reaction Monitoring (MRM) for Targeted Quantification in Complex Matrices

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, offering exceptional sensitivity and selectivity. scholaris.canih.gov This technique, performed on a triple quadrupole mass spectrometer, involves monitoring a specific, predefined fragmentation event: the transition of a selected precursor ion to a characteristic product ion. jmatonline.com By filtering out all other ions, MRM significantly reduces chemical noise and matrix interference, allowing for the accurate quantification of analytes at very low concentrations. nih.govcu.edu.eg

In a research setting, an MRM-based method for this compound would involve setting the mass spectrometer to monitor the specific transition from its protonated molecule to a stable, high-intensity product ion. A separate transition would be monitored for the unlabeled Bupivacaine N-Oxide. The ratio of the signal from the deuterated standard to the unlabeled analyte allows for precise quantification, correcting for any sample loss during preparation or variations in instrument response. Methods for quantifying bupivacaine often use MRM, with transitions such as m/z 289.25 → 140.11 being typical for the parent drug. jmatonline.com A similar, mass-shifted transition would be established for its d9-N-oxide metabolite.

Table 2: Exemplar Mass Spectrometry Transitions for Bupivacaine Analysis

This table shows typical precursor and product ion pairs used in MRM-based quantification of bupivacaine and its deuterated internal standard (IS).

| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Bupivacaine | Positive ESI | 289.3 | 140.0 | |

| Bupivacaine-d9 (IS) | Positive ESI | 298.3 | 149.0 | |

| Bupivacaine | Positive ESI | 289.25 | 140.11 | jmatonline.com |

Chromatographic Separation Techniques for Deuterated N-Oxides

Chromatography is an essential precursor to mass spectrometry in the analysis of complex samples like biological fluids. It separates the analyte of interest from other matrix components and from other metabolites, which is critical for preventing ion suppression and ensuring accurate analysis.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the analysis of drug metabolites in biological matrices. nih.govnih.gov This is because it is ideally suited for polar, non-volatile compounds like N-oxides, which are not amenable to gas chromatography without derivatization. altasciences.com Reversed-phase liquid chromatography, typically using a C18 column, effectively separates bupivacaine and its metabolites based on their polarity before they are introduced into the mass spectrometer. nih.gov

The development of an LC-MS/MS method for this compound would involve optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a formic acid modifier) and gradient to achieve good chromatographic peak shape and separation from related compounds. nih.gov The use of Bupivacaine-d9 as an internal standard is common in LC-MS/MS assays for bupivacaine, as it co-elutes with the analyte but is distinguished by its mass, providing the most accurate quantification. caymanchem.com The same principle applies directly to the analysis of Bupivacaine N-Oxide using this compound as its dedicated internal standard.

Table 3: Representative LC-MS/MS Method Parameters for Bupivacaine Analysis

This table summarizes typical liquid chromatography conditions used for the separation of bupivacaine prior to mass spectrometric detection.

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) | |

| Mobile Phase A | 10 mM Ammonium Formate | |

| Mobile Phase B | Acetonitrile:Water:Formic acid (96:5:0.2, v/v/v) | |

| Flow Rate | 0.2 mL/min | jmatonline.com |

| Injection Volume | 10 µL | - |

| Total Run Time | 2.5 min |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. However, it is generally reserved for analytes that are thermally stable and volatile. While GC-MS has been successfully used for the determination of bupivacaine itself, its application to polar metabolites like N-oxides is more challenging. nih.govnih.gov

For a compound like this compound, direct analysis by GC-MS would be difficult due to its polarity and low volatility. It would likely require a chemical derivatization step to convert the N-oxide into a more volatile and thermally stable derivative before it could be analyzed by GC. This adds complexity and potential variability to the sample preparation process. Given these considerations, LC-MS/MS is overwhelmingly the preferred method for the analysis of N-oxide metabolites in research matrices. altasciences.com

Application of this compound as an Internal Standard in Bioanalytical Research Methods

In the landscape of quantitative bioanalysis, particularly within pharmaceutical research and development, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accuracy and precision. This compound, the deuterated form of a Bupivacaine metabolite, serves as a critical tool in this context. medchemexpress.com Its application as an internal standard, primarily in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the robust quantification of the corresponding non-labeled analyte, Bupivacaine N-oxide, in complex biological matrices. The near-identical chemical and physical properties to the analyte, differentiated only by mass, make it the gold standard for correcting variations inherent in the analytical process. scioninstruments.comscispace.com

The development of a bioanalytical method using this compound as an internal standard is a meticulous process designed to ensure reliable and reproducible quantification of the target analyte, Bupivacaine N-oxide, in research samples such as human plasma. nih.gov The process typically involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte and internal standard from the biological matrix. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). nih.gov For instance, a study investigating N-oxide metabolite stability found that using acetonitrile for protein precipitation was more effective than methanol at preventing the conversion of Bupivacaine N-oxide back to its parent drug in hemolyzed plasma. altasciences.com In a typical LLE procedure, plasma samples spiked with this compound would be alkalinized and extracted with an organic solvent like n-hexane. nih.gov

Chromatographic and Mass Spectrometric Conditions: LC-MS/MS is the technique of choice for this type of analysis. nih.gov Chromatographic separation is often achieved using a C18 reversed-phase column with a gradient mobile phase, for example, a mixture of acetonitrile and water containing a modifier like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov Detection by a triple-quadrupole mass spectrometer is performed in the positive ion electrospray mode, using multiple reaction monitoring (MRM). researchgate.net Specific precursor-to-product ion transitions are selected for both the analyte (Bupivacaine N-oxide) and the internal standard (this compound) to ensure selectivity and sensitivity. bevital.no

Method Validation: Once developed, the method undergoes rigorous validation according to regulatory guidelines to demonstrate its suitability. nih.gov Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. Calibration curves typically show a correlation coefficient (R²) greater than 0.99. nih.gov

Accuracy and Precision: Intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels. Acceptance criteria are often within ±15% (or ±20% at the lower limit of quantification).

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govbevital.no

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. nih.gov The SIL internal standard is crucial for compensating for these effects. scioninstruments.com

The table below presents typical validation results for a bioanalytical method for a related compound, demonstrating the performance parameters that would be expected for a Bupivacaine N-oxide assay using its deuterated internal standard.

Table 1: Representative Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity Range | R² ≥ 0.99 | 0.25 - 250 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.99 | > 0.999 |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 0.25 ng/mL |

| Intra-day Precision (%RSD) | ≤15% | 2.9% - 8.5% |

| Inter-day Precision (%RSD) | ≤15% | 3.5% - 10.2% |

| Intra-day Accuracy (% Bias) | Within ±15% | -5.7% to 6.4% |

| Inter-day Accuracy (% Bias) | Within ±15% | -4.9% to 7.8% |

| Analyte Recovery | Consistent and reproducible | 75.2% |

| Internal Standard Recovery | Consistent and reproducible | 78.9% |

This table is a composite representation based on typical findings for similar small molecule bioanalytical assays. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique and the definitive method for achieving the highest level of accuracy in measurement. nih.gov The fundamental principle involves adding a known quantity of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the non-labeled analyte of interest (Bupivacaine N-oxide). rsc.org

After the labeled standard and the native analyte have been thoroughly mixed and allowed to equilibrate, the sample is processed and analyzed by mass spectrometry. rsc.org The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their difference in mass-to-charge ratio (m/z). scioninstruments.com The concentration of the native analyte in the original sample is then calculated from the measured ratio of the signals from the native analyte and the labeled standard. clearsynth.com

The primary advantages of using a stable isotope-labeled internal standard like this compound within an IDMS framework are extensive:

Correction for Sample Loss: Since the SIL internal standard has virtually identical chemical and physical properties to the analyte, it behaves the same way during every step of the analytical procedure, including extraction, derivatization, and injection. scispace.comnih.gov Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard, leaving the crucial analyte-to-standard ratio unchanged. nih.gov

Compensation for Matrix Effects: In LC-MS, co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL standard co-elutes with the analyte and experiences the same ionization effects, it effectively cancels out this variability. scioninstruments.comclearsynth.com

Improved Precision and Accuracy: By correcting for both physical losses and matrix-induced variations, IDMS provides significantly higher precision and accuracy than methods using other types of internal standards (e.g., structural analogues) or external calibration. nih.gov For these reasons, IDMS is often considered a reference method or "gold standard" in quantitative analysis. nih.gov

Instrumental Drift Correction: The technique also compensates for minor fluctuations in instrument performance and sensitivity over the course of an analytical run, as both analyte and standard are affected equally. scioninstruments.com

Table 2: Comparison of Internal Standard Types in Mass Spectrometry

| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analogue IS |

|---|---|---|

| Chemical Properties | Virtually identical to analyte | Similar, but not identical |

| Chromatographic Retention Time | Nearly identical to analyte scispace.com | Different from analyte |

| Ionization Efficiency | Nearly identical to analyte scioninstruments.com | Can be significantly different |

| Correction for Matrix Effects | Excellent; co-elutes and experiences same ion suppression/enhancement clearsynth.com | Partial to poor; does not experience identical matrix effects |

| Correction for Sample Preparation Loss | Excellent; behaves identically during extraction nih.govnih.gov | Good, but can have different recovery |

| Availability & Cost | Often requires custom synthesis; can be expensive scispace.com | More readily available and generally less expensive |

The chemical stability of an analytical standard is crucial for ensuring the integrity of quantitative data over time. alfa-chemistry.com For deuterated N-oxide standards like this compound, specific considerations related to both the deuterated label and the N-oxide functional group are necessary.

Storage: Manufacturers typically recommend storing deuterated standards as a solid at low temperatures, such as -20°C, in an unopened container to ensure long-term stability. caymanchem.comindustry.gov.au Under these conditions, a shelf-life of several years can be expected. caymanchem.com Once a standard is opened or prepared as a stock solution, its stability period is reduced. industry.gov.au Stock solutions are often prepared in solvents like DMSO or methanol and should be stored at -20°C or -80°C. caymanchem.commedchemexpress.com It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. medchemexpress.com

Stability of N-Oxides: The N-oxide functional group can be susceptible to in-vitro and in-process degradation, particularly reduction back to the parent amine. altasciences.com Research has shown that the composition of the biological matrix and the choice of extraction solvents can significantly impact the stability of N-oxide metabolites. For example, one study demonstrated that Bupivacaine N-oxide was stable in regular human plasma but underwent nearly 100% conversion to the parent bupivacaine in hemolyzed plasma when methanol was used as the precipitation solvent. altasciences.com This highlights the critical need to evaluate analyte stability in all relevant matrices, including potentially hemolyzed or lipemic samples, during method validation. The use of acetonitrile as a precipitation solvent was shown to mitigate this conversion. altasciences.com

Stability Assessment: During method validation, the stability of the standard and the analyte in the biological matrix is thoroughly tested under various conditions to mimic sample handling and storage in a research setting. These tests typically include:

Freeze-Thaw Stability: Evaluating degradation after several cycles of freezing and thawing.

Bench-Top Stability: Assessing stability when left at room temperature for a defined period.

Long-Term Stability: Confirming the compound remains stable in the matrix when stored frozen for the expected duration of a study.

Stock Solution Stability: Ensuring the integrity of the standard in its solvent over time.

Table 3: Storage and Stability Summary for Deuterated N-Oxide Standards

| Condition | Recommendation/Consideration | Rationale |

|---|---|---|

| Solid Form (Unopened) | Store at -20°C. caymanchem.com | Ensures long-term stability, potentially for years. caymanchem.comindustry.gov.au |

| Stock Solutions | Store at -20°C or -80°C in aliquots. medchemexpress.com | Prevents degradation from repeated freeze-thaw cycles and ensures short- to mid-term stability (e.g., 1-6 months). medchemexpress.com |

| Sample Matrix | Evaluate stability in all relevant matrices (e.g., plasma, hemolyzed plasma). | N-oxides can be unstable and prone to conversion in certain matrices, especially hemolyzed samples. altasciences.com |

| Extraction Solvent | Judiciously select solvents. Acetonitrile may be preferable to methanol for N-oxides. altasciences.com | The choice of solvent can prevent or induce the degradation of N-oxide metabolites during sample processing. altasciences.com |

| Handling | Equilibrate to room temperature before opening. If hygroscopic, store under inert gas. industry.gov.au | Prevents water uptake and maintains purity. |

In Vitro and Preclinical Metabolic Pathway Elucidation of Bupivacaine N Oxidation

Identification of Enzymatic Systems Responsible for N-Oxidation

The biotransformation of the local anesthetic bupivacaine (B1668057) is a complex process primarily occurring in the liver. patsnap.comontosight.ai The formation of its metabolites involves several enzymatic systems, with N-oxidation being a notable pathway.

Role of Cytochrome P450 (CYP) Enzymes in Bupivacaine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of liver cells, plays a crucial role in the metabolism of a vast number of xenobiotics, including bupivacaine. mdpi.come-safe-anaesthesia.org Specifically, these enzymes are responsible for the initial phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make the compounds more water-soluble for excretion. e-safe-anaesthesia.org

For bupivacaine, the primary metabolic pathway involves N-dealkylation to produce its major metabolite, 2',6'-pipecoloxylidide (PPX). ontosight.ainih.gov Extensive research has identified CYP3A4 as the principal isoenzyme responsible for this transformation. patsnap.comnih.govresearchgate.net Studies using human liver microsomes have demonstrated a strong correlation between the rate of PPX formation and the activity of CYP3A4. nih.govresearchgate.net Inhibition studies with troleandomycin, a specific inhibitor of CYP3A, resulted in a significant decrease in bupivacaine metabolism. nih.govresearchgate.net Furthermore, experiments with cDNA-expressed human CYP isoforms confirmed that CYP3A4 most efficiently metabolizes bupivacaine into PPX, while other isoforms like CYP1A2, CYP2C19, CYP2D6, and CYP2E1 show little to no activity in this specific metabolic step. nih.gov While N-dealkylation is the main route, other oxidative reactions such as hydroxylation also occur, mediated by CYP enzymes. nysora.com For instance, CYP1A2 is involved in the hydroxylation of the aromatic ring of the structurally similar local anesthetic, ropivacaine (B1680718), and also contributes to bupivacaine metabolism, albeit to a lesser extent than CYP3A4. patsnap.comnih.gov

It's important to note that while N-dealkylation is a major pathway, the direct formation of bupivacaine N-oxide is also a documented metabolic route, although the specific CYP isoforms primarily responsible for this particular N-oxidation reaction are less definitively established compared to PPX formation. One study identified a bupivacaine N-oxide metabolite in horse urine and in in vitro systems. researchgate.netnih.gov

Involvement of Flavin-Containing Monooxygenases (FMOs) in N-Oxide Formation

While CYP enzymes are major players in drug metabolism, the flavin-containing monooxygenase (FMO) system represents another important class of enzymes involved in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. nih.gov FMOs are distinct from CYPs in their catalytic cycle and lack of induction by xenobiotics. nih.gov They are known to catalyze the N-oxidation of various drugs, leading to the formation of N-oxides. semanticscholar.org

In the context of bupivacaine, while the primary focus has been on CYP-mediated metabolism, the formation of bupivacaine N-oxide suggests a potential role for FMOs. researchgate.netnih.gov Research on the structurally related local anesthetic ropivacaine has indicated that N-oxide formation may be an exclusively FMO-mediated reaction. scispace.com Given the structural similarities, it is plausible that FMOs also contribute to the N-oxidation of bupivacaine. The N-oxide metabolites of drugs can sometimes have different pharmacological or toxicological profiles than the parent compound. semanticscholar.org

Utilization of In Vitro Metabolic Models for N-Oxide Formation Studies

To investigate the metabolic pathways of drugs like bupivacaine without resorting to in vivo human or animal studies, various in vitro models are employed. These models provide a controlled environment to study specific metabolic reactions and identify the resulting metabolites.

Application of Liver Microsomes (e.g., Rat Liver Microsomes) for Oxidative Metabolism Research

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of phase I metabolic enzymes, particularly the CYP450 system. mdpi.com They are a widely used in vitro tool for studying the oxidative metabolism of drugs due to their reproducibility, capacity for long-term storage, and well-characterized optimal incubation conditions. mdpi.commdpi.com

In the study of bupivacaine metabolism, both human and rat liver microsomes have been instrumental. mdpi.comnih.gov Incubations of bupivacaine with human liver microsomes have been used to determine the kinetic parameters of its metabolism to PPX, with apparent Km and Vmax values of 125 µM and 4.78 nmol/min/mg of microsomal protein, respectively. nih.govresearchgate.netresearchgate.net Rat liver microsomes have also been used in comparative metabolic studies, helping to elucidate species-specific differences in drug metabolism. nih.govpnas.org For instance, studies with the Hepatitis C inhibitor asunaprevir (B1667651) showed different major metabolites in dog versus rat liver microsomes. frontiersin.org The use of liver microsomes allows for the identification of metabolites formed through oxidative processes and helps in pinpointing the specific enzymes involved through the use of selective inhibitors and antibodies. nih.gov

Employment of Fungal Biotransformation Models (e.g., Cunninghamella species) for Metabolite Production

Fungal biotransformation has emerged as a valuable tool in drug metabolism research, offering an alternative and complementary model to mammalian systems. nih.gov Certain fungi, particularly species from the genus Cunninghamella, possess enzymatic systems that can mimic mammalian drug metabolism, including phase I and phase II reactions. nih.govgrafiati.comdiva-portal.org This makes them useful for producing and identifying drug metabolites. grafiati.comdiva-portal.org

The use of Cunninghamella elegans and Cunninghamella blakesleeana has been successfully applied to the study of bupivacaine metabolism. researchgate.netnih.govgrafiati.comdiva-portal.org Research has shown that these fungal species can produce the same phase I metabolites of bupivacaine as those found in mammals, including 3'- and 4'-hydroxybupivacaine, N-desbutylbupivacaine, and importantly, bupivacaine N-oxide. researchgate.netnih.gov A significant advantage of using fungal models is the ability to produce larger quantities of metabolites compared to in vivo or other in vitro systems, which facilitates their structural characterization using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. grafiati.comdiva-portal.org This capability has proven that Cunninghamella fungi are relevant and practical models for studying the mammalian metabolism of bupivacaine and for producing reference materials for analytical purposes. nih.govresearchgate.net

Deuterium (B1214612) Isotope Effect Studies in Bupivacaine N-Oxidation Pathways

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a drug molecule can significantly alter its pharmacokinetic profile. This phenomenon, known as the deuterium isotope effect, arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, often leading to a slower rate of metabolic reactions that involve the cleavage of this bond. researchgate.netplos.org Studying these effects can provide valuable insights into the mechanisms of drug metabolism.

Bupivacaine-d9 (B593371) N-Oxide is a deuterated form of Bupivacaine N-Oxide. medchemexpress.commedchemexpress.com While specific studies on the deuterium isotope effect in the N-oxidation pathway of bupivacaine are not extensively detailed in the provided search results, the principles of such studies are well-established. For cytochrome P450-mediated reactions, the magnitude of the deuterium isotope effect can vary depending on the specific reaction mechanism. plos.orgnih.gov For instance, N- and O-dealkylation reactions can exhibit different intrinsic isotope effects. plos.org

The use of isotopically labeled compounds, such as those incorporating oxygen-18 (¹⁸O), has been shown to be a powerful tool in identifying previously unknown metabolites of bupivacaine in vitro. mdpi.comnih.gov By conducting parallel metabolism studies with and without the presence of ¹⁸O₂, researchers were able to confidently identify over 20 new metabolites of bupivacaine. mdpi.comnih.gov This highlights the utility of isotope labeling in elucidating complex metabolic pathways.

A study involving the incubation of bupivacaine-d9 with Cunninghamella species was performed to aid in the structural elucidation of its metabolites. researchgate.netnih.gov The distinct mass shift caused by the deuterium atoms helps in distinguishing metabolites from the parent compound and endogenous molecules in the sample matrix. While this study focused on metabolite identification rather than the kinetic isotope effect, it demonstrates the application of deuterated analogs in metabolic research. The investigation of kinetic deuterium isotope effects on the N-oxidation of bupivacaine could further clarify the rate-limiting steps and the enzymes involved in the formation of Bupivacaine N-Oxide.

Investigation of Kinetic Isotope Effects on Metabolic Rates

The kinetic isotope effect (KIE) is a valuable tool in mechanistic enzymology and drug metabolism studies. It involves measuring the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. In the context of bupivacaine metabolism, substituting hydrogen atoms with deuterium (as in Bupivacaine-d9) can reveal the rate-limiting steps of its metabolic transformation.

If the breaking of a carbon-hydrogen bond is the slowest step in a metabolic reaction, replacing hydrogen with the heavier deuterium atom will result in a slower reaction rate. This is because the carbon-deuterium bond has a lower zero-point energy and is therefore stronger and more difficult to break. By comparing the metabolic rate of bupivacaine with that of Bupivacaine-d9, researchers can determine if C-H bond cleavage is involved in the rate-determining step of N-oxidation or other metabolic pathways. While specific KIE data on Bupivacaine-d9 N-Oxide formation is not extensively published, the principle remains a fundamental approach in metabolic research. Such studies often utilize in vitro systems like liver microsomes, which contain the cytochrome P450 (CYP) enzymes responsible for a majority of drug metabolism. nih.govresearchgate.net For instance, studies on bupivacaine degradation have identified that CYP3A4 is a major enzyme involved in its metabolism to pipecolylxylidine (PPX). nih.gov

Application of Heavy Isotope Tracers (e.g., Deuterium, Oxygen-18) for Metabolite Annotation

Heavy isotope tracers are indispensable for the accurate identification and annotation of drug metabolites, especially when reference standards are unavailable. mdpi.comnih.gov The use of stable isotopes like deuterium (²H), and oxygen-18 (¹⁸O) allows researchers to distinguish drug-related metabolites from endogenous molecules in complex biological matrices. mdpi.comnih.gov

Deuterium Labeling: Bupivacaine-d9, a deuterated analog of bupivacaine, can be used as an internal standard in quantitative mass spectrometry-based assays. Its chemical properties are nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer. When studying metabolism, a mixture of labeled and unlabeled bupivacaine can be administered. Metabolites originating from the drug will appear as doublet peaks in the mass spectrum, simplifying their identification.

Oxygen-18 Labeling: For oxidative metabolism, such as N-oxidation and hydroxylation, ¹⁸O-labeling is a powerful technique. researchgate.netmdpi.comnih.gov In vitro experiments can be conducted in an atmosphere containing ¹⁸O₂ instead of the natural ¹⁶O₂. researchgate.netmdpi.com Enzymes like cytochrome P450s incorporate an oxygen atom from O₂ into the substrate. researchgate.netmdpi.com If a metabolite is formed through an oxidative pathway, it will incorporate the ¹⁸O atom, resulting in a characteristic mass shift of +2 Da (or +4 Da for di-oxygenation) in the mass spectrum. researchgate.netmdpi.com This method has been successfully applied to the study of bupivacaine metabolism, where incubation with rat liver microsomes in the presence of ¹⁸O₂ led to the reliable discovery and annotation of over 20 previously unknown metabolites. researchgate.netmdpi.com This technique provides a high degree of confidence in annotating oxidative metabolites, including N-oxides and various hydroxylated species. researchgate.netmdpi.com

Qualitative and Quantitative Profiling of N-Oxide Metabolites in Preclinical Research Models

Metabolite Identification in Animal Excreta and Research Tissue Samples

The identification of metabolites in preclinical animal models is crucial for understanding the disposition of a drug. Urine, feces, and tissue samples are collected and analyzed to create a comprehensive metabolic profile. Various analytical techniques, including thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS), have been employed to identify bupivacaine metabolites. nih.govnih.gov

Studies in rats have identified several key metabolites in urine, including desbutylbupivacaine and various hydroxylated forms of bupivacaine. nih.govnih.gov For instance, early studies used TLC for initial separation, followed by extraction and GC-MS analysis for structural confirmation. nih.govnih.gov More advanced methods using capillary electrophoresis coupled with mass spectrometry (CE-MS) have allowed for the elucidation of additional metabolites, including methoxylated bupivacaine and other isomeric forms. nih.gov While N-oxide derivatives are mentioned as potential metabolites, detailed quantitative data in animal excreta remains less common compared to hydroxylated and N-dealkylated products.

The following table summarizes some of the major metabolites of bupivacaine identified in preclinical research.

| Metabolite | Method of Identification | Biological Matrix | Reference |

| Desbutylbupivacaine | TLC, GC-MS, CE-MS | Rat Urine | nih.gov, nih.gov |

| 3'-hydroxybupivacaine | TLC, GC-MS, CE-MS | Rat Urine | nih.gov, nih.gov |

| 4'-hydroxybupivacaine | TLC, GC-MS | Rat Urine | nih.gov |

| Methoxylated bupivacaine | CE-MS | Rat Urine | nih.gov |

Comparative Metabolic Profiling across Different In Vitro Systems

In vitro systems are essential for preclinical drug metabolism studies as they allow for the investigation of metabolic pathways in a controlled environment. mdpi.comnih.gov Common systems include liver microsomes, S9 fractions, and hepatocytes from various species. researchgate.net Comparing metabolic profiles across these systems can provide insights into species differences and help predict human metabolism.

For bupivacaine, studies have utilized rat liver microsomes (RLM) extensively. researchgate.netmdpi.com Incubation of bupivacaine with RLM has been shown to produce a range of phase I metabolites. researchgate.netmdpi.com The use of ¹⁸O-labeling in RLM has significantly enhanced the ability to detect and annotate oxidative metabolites, including hydroxy-, dihydroxy-, and oxy-metabolites. researchgate.netmdpi.com Studies using cDNA-expressed human CYP enzymes have demonstrated that CYP3A4 is the primary enzyme responsible for the N-dealkylation of bupivacaine to PPX, while CYP2C19 and CYP2D6 play minor roles. nih.gov

Comparing different in vitro models is critical. For example, liver microsomes primarily contain phase I enzymes (like CYPs), while S9 fractions contain both cytosolic and microsomal enzymes, and hepatocytes represent a more complete system with both phase I and phase II enzymes and active transporters. A comparative analysis might reveal differences in the extent of N-oxidation versus other pathways like hydroxylation or conjugation. While direct comparative profiling data for bupivacaine's N-oxide across multiple in vitro systems is limited in readily available literature, the approach is standard practice in drug development. researchgate.net

The table below illustrates a conceptual comparison of metabolite formation in different in vitro systems.

| In Vitro System | Primary Enzymes Present | Potential Bupivacaine Metabolites Formed |

| Liver Microsomes | Phase I (CYPs, FMOs) | N-Oxides, Hydroxylated metabolites, N-dealkylated metabolites |

| Liver S9 Fraction | Phase I and Cytosolic Enzymes | N-Oxides, Hydroxylated metabolites, N-dealkylated metabolites, some Phase II conjugates |

| Hepatocytes | Phase I and Phase II Enzymes, Transporters | N-Oxides, Hydroxylated metabolites, N-dealkylated metabolites, Glucuronide and sulfate (B86663) conjugates |

Research Applications of Bupivacaine D9 N Oxide in Mechanistic and Methodological Studies

Use in Mechanistic Drug Metabolism Research

Bupivacaine-d9 (B593371) N-Oxide is instrumental in dissecting the complex processes of drug metabolism. Its use allows for a clearer understanding of how the parent drug, bupivacaine (B1668057), is transformed within a biological system.

The metabolism of bupivacaine involves several Phase I transformations, including N-dealkylation and aromatic hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net The formation of Bupivacaine N-Oxide is a significant metabolic pathway. lgcstandards.com By using Bupivacaine-d9 N-Oxide, researchers can trace the metabolic fate of bupivacaine with high specificity. The deuterium (B1214612) label acts as a stable tracer, enabling the unambiguous identification of metabolites derived from the administered compound, even in the presence of endogenous molecules with similar masses. medchemexpress.com

This is particularly valuable in elucidating the mechanisms of N-oxidation. By comparing the metabolic profile of bupivacaine with that of its deuterated analog, researchers can confirm the formation of the N-oxide metabolite and investigate the specific enzymes responsible for this transformation. For instance, studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of bupivacaine to its major metabolite, pipecolylxylidine (PPX). researchgate.net The use of labeled compounds like this compound can further refine this understanding by allowing for precise quantification of specific metabolic pathways.

The use of deuterated substrates can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect occurs when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction. Replacing hydrogen with the heavier deuterium isotope can slow down this step, providing valuable insights into the reaction mechanism. nih.gov

In the context of bupivacaine metabolism, studying the enzyme kinetics with this compound can help determine if the breaking of a C-H bond at the deuterated positions is a rate-determining step in its further metabolism or in its formation from bupivacaine. While direct studies on the KIE of this compound are not extensively published, the principle is widely applied in drug metabolism research to understand enzyme mechanisms. nih.gov Such studies can reveal intricate details about the transition state of the enzymatic reaction and the active site of the metabolizing enzymes.

Elucidating Reaction Mechanisms of N-Oxidation and Other Phase I Transformations

Contribution to Understanding In Vitro-In Vivo Extrapolation (IVIVE) in Drug Metabolism Research

In vitro-in vivo extrapolation (IVIVE) is a critical process in drug development that aims to predict a drug's behavior in the whole organism (in vivo) based on data from laboratory experiments (in vitro). nih.gov Accurate IVIVE is essential for forecasting a drug's pharmacokinetic profile and potential for drug-drug interactions.

This compound, as a stable isotope-labeled metabolite, plays a role in refining IVIVE models. By acting as an internal standard in in vitro assays using human liver microsomes or hepatocytes, it allows for precise quantification of the rates of metabolite formation. caymanchem.com This accurate in vitro data is crucial for building more reliable IVIVE models. Improved prediction of in vivo clearance and metabolic profiles can be achieved by integrating data from various in vitro systems, and labeled standards are key to ensuring the quality of this data. nih.gov

Role in Developing and Validating Robust Analytical Methods for Bupivacaine Metabolism Studies

The development of sensitive and specific analytical methods is paramount for studying drug metabolism. Liquid chromatography-mass spectrometry (LC-MS) is a common technique for this purpose. This compound is an ideal internal standard for LC-MS-based quantification of Bupivacaine N-Oxide in biological matrices. caymanchem.com

Because this compound has nearly identical physicochemical properties to the unlabeled Bupivacaine N-Oxide, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the unlabeled analyte. This co-analysis corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. The use of such deuterated standards is a cornerstone of robust bioanalytical method validation, as demonstrated in various studies on bupivacaine and other drugs. synzeal.com

Utility as a Reference Standard for Impurity and Metabolite Profiling in Pharmaceutical Research

During the synthesis and storage of pharmaceutical compounds, impurities can arise. Furthermore, identifying all relevant metabolites is a key part of drug safety assessment. This compound serves as a valuable reference standard in these contexts. lgcstandards.com

As a characterized and purified compound, it can be used to confirm the identity of the N-oxide metabolite in complex biological samples. pharmaffiliates.com In impurity profiling, it can help to distinguish between a genuine metabolite and a process-related impurity. This is crucial for ensuring the quality and safety of the final drug product. The availability of well-characterized metabolite standards like this compound is essential for regulatory submissions and for building a comprehensive understanding of a drug's disposition. synzeal.com

Compound Information Table

| Compound Name | Other Names |

| Bupivacaine | (RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |

| This compound | 1-(Butyl-d9)-1-oxido-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide |

| Bupivacaine N-Oxide | 1-Butyl-1-oxido-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide |

| Pipecolylxylidine (PPX) | N-(2,6-dimethylphenyl)piperidine-2-carboxamide |

| Cytochrome P450 3A4 | CYP3A4 |

| 2,6-Dimethylaniline (B139824) | 2,6-xylidine |

Research Findings Summary

| Application Area | Key Findings |

| Mechanistic Metabolism | This compound serves as a stable isotope tracer to elucidate the N-oxidation pathway of bupivacaine, primarily mediated by CYP3A4. researchgate.net |

| Enzyme Kinetics | Deuterated substrates like this compound can be used to study the kinetic isotope effect, providing insights into the rate-limiting steps of enzymatic reactions. nih.gov |

| IVIVE | Accurate quantification of metabolite formation using labeled standards like this compound in in vitro systems improves the predictive power of IVIVE models. nih.gov |

| Analytical Methods | This compound is an ideal internal standard for robust and accurate LC-MS quantification of Bupivacaine N-Oxide in biological samples. caymanchem.com |

| Reference Standard | It is used as a certified reference material for the identification and profiling of metabolites and impurities in pharmaceutical research. lgcstandards.compharmaffiliates.com |

Challenges and Future Research Directions in Deuterated N Oxide Metabolite Studies

Advancements in Stereoselective Synthesis of Complex Deuterated Metabolites

The precise, stereoselective synthesis of complex deuterated molecules is a significant challenge. Traditional chemical methods for introducing deuterium (B1214612) can lack site- and stereoselectivity and may require harsh conditions and multiple steps involving protecting groups. nih.gov Future progress hinges on developing more efficient and selective synthetic strategies.

Biocatalysis is emerging as a powerful tool for the stereoselective deuteration of complex molecules. Enzymes offer unparalleled selectivity under mild conditions. For instance, α-oxo-amine synthases have been used for the site- and stereoselective production of α-deuterated amino acids using D₂O as the deuterium source. nih.govacs.org This biocatalytic approach is operationally simple, protecting-group-free, and scalable, as demonstrated in the chemoenzymatic synthesis of a deuterated analog of Safinamide. nih.gov Similarly, palladium-catalyzed H/D exchange protocols are being developed for the efficient deuteration of amino acid derivatives. osti.gov

Photochemical methods also show promise. A visible-light-enabled, photocatalyst-free conjugate addition of 4-acyl-1,4-dihydropyridines to dehydroamino acids allows for the synthesis of β-acyl α-amino acids and their deuterated counterparts in good yields. organic-chemistry.org This method is suitable for the late-stage modification of peptides, offering a biocompatible route to deuterated peptidomimetics. organic-chemistry.org

Future research will likely focus on discovering and engineering novel enzymes and developing new catalytic systems to access a wider range of complex deuterated metabolites with high precision.

| Synthetic Method | Key Features | Example Application |

| Biocatalysis | High site- and stereoselectivity, mild reaction conditions, protecting-group-free. nih.govnih.gov | Stereoselective synthesis of α-²H amino acids using α-oxo-amine synthase. nih.govacs.org |

| Palladium-Catalyzed H/D Exchange | Highly efficient, simple manipulation, applicable to various amino amides. osti.gov | Synthesis of β-deuterated N-protected amino amides. osti.gov |

| Photochemical Acyl Radical Addition | Photocatalyst-free, visible-light enabled, suitable for late-stage modification. organic-chemistry.org | Synthesis of deuterated unnatural α-amino acids and peptides. organic-chemistry.org |

Development of Novel High-Throughput Analytical Techniques for N-Oxide Detection

The detection and characterization of N-oxide metabolites pose an analytical challenge because N-oxidation results in the same mass shift (+16 Da) as hydroxylation, making the metabolites isobaric. acs.org Distinguishing between these metabolites is crucial for understanding drug metabolism pathways.

Mass Spectrometry (MS) is the cornerstone of metabolite identification.

Liquid Chromatography/Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC/APCI-MS) has proven effective in distinguishing N-oxides from hydroxylated metabolites. Under APCI conditions, N-oxides often produce a characteristic [M+H-O]⁺ ion due to thermal degradation before or during ionization, a fragment not typically seen with hydroxylated compounds. acs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) provides structural information for definitive identification. The collision-induced dissociation (CID) spectra of N-oxides can show specific neutral losses that aid in their characterization. nih.gov

For high-throughput screening , flow-injection ESI-MS/MS methods, such as neutral loss scanning, can rapidly screen for the presence of N-oxides in complex biological samples without the need for extensive sample preparation or chromatographic separation. nih.gov This is particularly advantageous in early drug discovery and for monitoring environmental degradation products of certain compounds. nih.gov

Future developments will likely involve the refinement of MS techniques for greater sensitivity and the automation of data analysis to rapidly flag potential N-oxide metabolites in large datasets.

| Analytical Technique | Principle of Differentiation | Throughput |

| LC/APCI-MS | Detection of a characteristic [M+H-O]⁺ fragment for N-oxides. acs.orgresearchgate.net | Moderate |

| LC-MS/MS | Structure-specific fragmentation patterns and neutral losses. nih.gov | Moderate to High |

| Neutral Loss Scanning (Flow-injection ESI-MS/MS) | Rapid screening for specific neutral losses characteristic of N-oxides. nih.gov | High |

Expansion of Predictive In Vitro Models for Comprehensive Metabolism Research

Predicting human drug metabolism is a critical step in drug development. While animal studies are used, extrapolating the data to humans can be challenging due to species-specific differences in metabolic enzymes. nih.gov Therefore, robust in vitro models that accurately mimic human metabolism are essential.

Currently used models include:

Subcellular Fractions: Human liver microsomes (HLM), which contain a high concentration of CYP enzymes, are widely used for high-throughput screening of metabolic stability and identifying major metabolites. researchgate.netresearchgate.net

Cellular Models: Primary human hepatocytes are considered the "gold standard" as they retain most of the liver's metabolic functions, including phase I and phase II enzymes. frontiersin.org However, their availability is limited and they can lose functionality in culture. Cell lines like HepG2 and Caco-2 are also used to study liver metabolism and intestinal absorption, respectively. unl.pt

3D Liver Models: Advanced models, such as spheroids and organ-on-a-chip systems, aim to better replicate the complex architecture and cell-cell interactions of the liver, leading to improved long-term cell function and more predictive toxicity and metabolism data. frontiersin.org

The future lies in expanding the capabilities of these models. This includes developing improved Caco-2 models that express a more physiologically relevant profile of drug-metabolizing enzymes and creating co-culture systems that incorporate different cell types (e.g., hepatocytes and immune cells) to study more complex metabolic interactions and toxicities. frontiersin.orgunl.pt The goal is to create "fit-for-purpose" in vitro systems that provide more comprehensive and predictive data for human metabolism research. nih.govfrontiersin.org

Integration of Omics Technologies with Isotope Labeling for Systems-Level Metabolic Mapping

To gain a holistic understanding of metabolic changes induced by deuterated drugs, researchers are increasingly integrating stable isotope labeling with "omics" technologies. This systems-level approach provides a comprehensive map of metabolic networks and fluxes.

Metabolomics and Fluxomics , powered by MS and NMR, are central to this integration. By feeding cells or organisms a stable isotope-labeled substrate (e.g., ¹³C-glucose or ²H₂O), researchers can trace the labeled atoms as they are incorporated into various metabolites. creative-proteomics.commdpi.comnih.gov This allows for:

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in vivo, providing a dynamic view of pathway activity that concentration measurements alone cannot offer. creative-proteomics.comosti.gov

Pathway Discovery: Identifying active metabolic pathways and discovering novel metabolic routes. nih.gov

Systems-Level Integration: Combining metabolomics data with other omics data (e.g., transcriptomics, proteomics) to build comprehensive models of cellular metabolism and understand how it is regulated at multiple levels. nih.gov

The use of deuterium labeling, specifically with heavy water (D₂O), is a powerful technique for simultaneously probing multiple biosynthetic pathways and measuring the synthesis rates of various macromolecules. mdpi.com Future research will focus on developing more sophisticated computational tools to model and interpret these large, multi-omics datasets, enabling a more complete understanding of the systems-level effects of deuterated compounds. osti.govnih.gov

Application of Computational Chemistry and Machine Learning for N-Oxidation Pathway Prediction and Deuterium Effect Modeling

Predicting the metabolic fate of a drug candidate early in the development process can save significant time and resources. Computational approaches are becoming invaluable for this purpose.

Computational Chemistry , particularly Density Functional Theory (DFT), is used to predict sites of metabolism. By calculating properties like Average Local Ionization Energy (ALIE), researchers can identify the nitrogen atoms in a molecule most susceptible to N-oxidation. researchgate.netresearchgate.net This in silico approach can reliably predict the primary N-oxidation site, helping to guide synthetic and metabolic studies. researchgate.netresearchgate.net DFT can also be used to calculate the energy barriers of different metabolic reactions, providing insights into reaction rates and branching ratios between competing pathways. rsc.org

Machine Learning (ML) is being applied to various aspects of drug metabolism and deuterium effect modeling.

ML models can be trained on large datasets of experimental data to predict properties like oxidation potential. acs.org

In the context of deuteration, ML can help model the complex kinetic isotope effects and predict how deuteration will impact metabolic pathways. researchgate.net

ML is also enhancing analytical techniques by enabling denoising of spectroscopic data, which could improve the sensitivity of methods used to study deuterated compounds. nih.gov

The future will see a tighter integration of quantum chemical methods and machine learning. osti.gov By training ML models on quantum-accurate data, it may become possible to rapidly and accurately predict the metabolic pathways of novel compounds and model the subtle but significant effects of deuterium substitution, accelerating the design of safer and more effective deuterated therapeutics. osti.govacs.orgresearchgate.net

Q & A

Q. How should researchers address conflicting data between in vitro and in vivo models of this compound metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.